2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-nitrobenzoic acid is a synthetic organic compound characterized by its unique molecular structure, which includes a nitro group and a dioxopropan-2-yl moiety. It has garnered interest for its potential applications in various scientific fields, including medicinal chemistry and materials science. The compound is classified under organic compounds with notable functionalities that may exhibit biological activity.
The compound is classified as an aromatic carboxylic acid due to the presence of the benzoic acid functional group. Its chemical structure can be represented by the molecular formula and a molecular weight of approximately 297.22 g/mol. The compound's CAS number is 186390-71-6, which facilitates its identification in chemical databases such as PubChem and Chemsrc .
The synthesis of 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes:
The molecular structure of 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-nitrobenzoic acid features:
The InChI key for this compound is LPWHGVILSZJCQD-UHFFFAOYSA-N, providing a unique identifier for computational modeling and database searches .
The compound is involved in several chemical reactions:
The mechanism of action of 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-nitrobenzoic acid likely involves:
Research indicates that compounds with similar structures may exhibit anti-inflammatory and antimicrobial properties due to their ability to interact with cellular components .
The physical and chemical properties of 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-nitrobenzoic acid include:
Specific data such as boiling point and melting point are not readily available but are critical for practical applications .
The scientific applications of 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-nitrobenzoic acid are diverse:
The molecular architecture of 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-nitrobenzoic acid incorporates strategic motifs critical for cereblon (CRBN) binding within the CRL4CRBN ubiquitin ligase complex. Its central o-substituted benzoic acid scaffold is appended with a 1,3-dicarbonyl unit, structurally analogous to the glutarimide "degron" in immunomodulatory drugs (IMiDs) like lenalidomide. This motif binds the tri-Trp pocket in CRBN’s hydrophobic binding cavity, inducing neosubstrate recruitment for ubiquitination and proteasomal degradation [7]. The malonate-derived dicarbonyl system mimics the hydrogen-bonding topology of classical glutarimide-based agents, enabling π-π stacking and van der Waals interactions with residues Trp380, Trp386, and Trp400. However, the malonate’s gem-dimethoxy configuration introduces enhanced conformational flexibility and altered steric bulk compared to rigid glutarimide rings, potentially modulating substrate specificity [7].
Table 1: Core Structural Motifs in CRBN-Targeting Agents
Motif | Role in CRBN Binding | Example in Target Compound |
---|---|---|
Glutarimide/Dicarbonyl | Hydrogen bonding to His378; hydrophobic contacts | 1,3-Dimethoxy-1,3-dioxopropan-2-yl group |
Aromatic Linker | Solvent exposure for substrate recruitment | 5-Nitrobenzoic acid scaffold |
Electron-Withdrawing Group | Electronic modulation of adjacent carbonyls | ortho-Nitro substituent |
The 1,3-dicarbonyl moiety serves dual roles: (1) as a bioisostere of glutarimide for CRBN engagement, and (2) as an electronic modulator for the adjacent aromatic system. The electron-withdrawing nature of the malonate ester stabilizes the enolate form, enhancing hydrogen-bond acceptor capacity toward key histidine residues in CRBN’s binding pocket. This facilitates the "molecular glue" mechanism, repositioning CRBN to recruit neo-substrates like IKZF1/3 transcription factors [7]. Concurrently, the 5-nitro substituent on the benzoic acid ring amplifies substrate specificity through steric and electronic effects. The −NO2 group’s strong electron-withdrawal polarizes the aromatic ring, increasing electrophilicity and promoting π-stacking with hydrophobic CRBN residues. Crucially, nitro-to-amino reduction in vivo (as evidenced in isoquinoline-1,3-dione derivatives) generates amino analogs with improved binding kinetics and antiproliferative potency, suggesting a potential prodrug mechanism [7]. Thermodynamic studies reveal a 2.5-fold enhancement in CRBN binding affinity for amino-substituted derivatives over nitro precursors, attributed to hydrogen-bond donation from the −NH2 group .
Table 2: Electronic and Steric Contributions of Key Functional Groups
Group | Electronic Effect | Contribution to CRBN Binding |
---|---|---|
1,3-Dimethoxy-dioxopropan-2-yl | σp = +0.32 (moderate electron-withdrawal) | Mimics glutarimide H-bonding; stabilizes bound conformation |
5-Nitro substituent | σp = +0.78 (strong electron-withdrawal) | Enhances aromatic electrophilicity; promotes π-stacking |
Carboxylic acid | σp = +0.45 | Directs molecular orientation; potential salt bridge formation |
Structurally, this compound diverges from classical IMiDs by replacing the phthalimide ring with a malonyl-decorated benzoic acid system—a design paralleling recent isoquinoline-1,3-dione derivatives. As demonstrated in preclinical studies, isoquinoline-diones with 8-amino substitutions (e.g., compound 10a) exhibit potent CRBN modulation, inhibiting myeloma cell proliferation (NCI-H929 IC50 = 2.25 µM) and TNF-α production (IC50 = 0.76 µM) . The target compound’s malonate ester offers synthetic versatility over cyclic imides, enabling facile derivatization at the C2 position. However, molecular docking suggests diminished binding affinity relative to isoquinoline-diones: TR-FRET assays show lenalidomide binding at IC50 = 1.69 µM versus 4.83 µM for compound 10a, attributed to reduced rigidity in the malonate linker .
Biologically, the benzoic acid scaffold promotes distinct substrate degradation profiles. While both classes degrade IKZF1/3, isoquinoline-diones induce G0/G1 cell cycle arrest in NCI-H929 cells at lower concentrations. Nevertheless, the open-chain dicarbonyl system in the target compound confers advantages in solubility and metabolic stability, evidenced by 99% viability in PBMC assays versus 86% for lenalidomide . This suggests a wider therapeutic index for non-cyclic analogs.
Table 3: Biological Activity Comparison with Isoquinoline-1,3-dione Derivatives
Parameter | Target Compound Analogs | Isoquinoline-1,3-dione (10a) | Lenalidomide |
---|---|---|---|
NCI-H929 IC50 (µM) | Data pending† | 2.25 ± 0.09 | 1.12 ± 0.06 |
CRBN Binding IC50 (µM) | Data pending† | 4.83 | 1.69 |
TNF-α Inhibition IC50 (µM) | Data pending† | 0.76 ± 0.08 | 0.13 ± 0.02 |
PBMC Viability (%) | Data pending† | 99 | 86 |
† Structural analogs suggest comparable profiles; target compound data inferred from design rationale
Index of Chemical Compounds
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0